molecular formula C12H21ClN4OS B2872991 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-amine hydrochloride CAS No. 1353946-37-8

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-amine hydrochloride

Cat. No.: B2872991
CAS No.: 1353946-37-8
M. Wt: 304.84
InChI Key: ORKJBCVHQFONFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-amine hydrochloride” is a chemical compound with the formula C13H23ClN4OS and a molecular weight of 318.87 . It’s a compound that can be used in various chemical reactions .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • A study by Mattioda et al. (1975) focused on the synthesis of a series of 4-piperazinopyrimidines with a methylthio substituent, displaying properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975).

Antimicrobial Activity

  • Hossan et al. (2012) described the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, highlighting their potential as antimicrobial agents with activities comparable to known drugs (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Activity

  • Research by Abu‐Hashem and Youssef (2011) and Abu‐Hashem et al. (2020) explored the synthesis of pyrimidine derivatives from visnagen and khellin, demonstrating promising anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011); (Abu‐Hashem et al., 2020).

Synthesis and Biological Activities

  • Titi et al. (2020) discussed the synthesis of pyrazole derivatives with antitumor, antifungal, and antibacterial pharmacophore sites, providing insight into the potential biomedical applications of pyrimidine compounds (Titi et al., 2020).

Properties

IUPAC Name

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS.ClH/c1-3-17-11-7-10(14-12(15-11)18-2)16-6-4-5-9(13)8-16;/h7,9H,3-6,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJBCVHQFONFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)N)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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